molecular formula C11H10FNOS2 B2903412 2-(4-Fluorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one CAS No. 1267974-40-2

2-(4-Fluorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one

Cat. No.: B2903412
CAS No.: 1267974-40-2
M. Wt: 255.33
InChI Key: XVFCRJJWOXRSNJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one is a chemical compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a fluorophenyl group and a thiazolidinone ring in the structure suggests potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an appropriate catalyst to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a lead compound for developing new drugs.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one
  • 2-(4-Methylphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one may confer unique properties such as increased lipophilicity and enhanced biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNOS2/c12-9-3-1-8(2-4-9)7-10(14)13-5-6-16-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFCRJJWOXRSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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